6-Bromo-2-naphthol-d6
Description
Properties
Molecular Formula |
C₁₀HD₆BrO |
|---|---|
Molecular Weight |
229.1 |
Synonyms |
2-Bromo-6-hydroxynaphthalene-d6; 2-Bromo-6-naphthol-d6; 2-Hydroxy-6-bromonaphthalene-d6; 6-Bromo-2-hydroxynaphthalene-d6; 6-Bromo-2-naphthalenol-d6; 6-Bromo-2-naphthalinol-d6; 6-Bromo-2-naphthol-d6; 6-Bromo-β-naphthol-d6; 6-Bromonaphthol-d6; 6-Hydrox |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 2 Naphthol D6
Retrosynthetic Analysis and Deuterated Precursor Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 6-Bromo-2-naphthol-d6, this approach suggests two primary pathways. The first involves beginning with a pre-deuterated naphthalene (B1677914) ring system and subsequently introducing the necessary hydroxyl and bromine functional groups. This strategy isolates the often challenging deuteration step at the beginning of the synthesis.
The foundational step in this precursor-based strategy is the synthesis of a deuterated naphthalene scaffold. Several methods exist for the deuteration of aromatic rings. One common industrial method involves reacting the aromatic compound with a deuterium (B1214612) source, such as heavy hydrogen gas (D₂) or a deuterated solvent, in the presence of a metal catalyst. google.com This process often requires conditions of high temperature and pressure to facilitate the exchange of all non-exchangeable hydrogen atoms, leading to perdeuteration. wikipedia.org
Another laboratory-scale strategy involves the formation of an organometallic intermediate. For instance, a halogenated naphthalene can be converted into a Grignard reagent, which is then quenched with a deuterium source like heavy water (D₂O). organicchemistrytutor.comyoutube.com This method allows for the specific placement of a deuterium atom at the position formerly occupied by the halogen. By using a poly-halogenated naphthalene, multiple deuterium atoms can be introduced.
Table 1: Selected Methods for the Deuteration of Naphthalene
| Method | Deuterium Source | Catalyst/Reagent | Conditions | Outcome |
|---|---|---|---|---|
| Catalytic Exchange | D₂ gas or Deuterated Solvent | Platinum, Rhodium, Ruthenium, Nickel, or Cobalt | High temperature and pressure | Perdeuteration of the aromatic ring google.com |
Once a deuterated naphthalene-d8 scaffold is synthesized, the bromine and hydroxyl groups must be introduced at the 6- and 2-positions, respectively. Standard electrophilic aromatic substitution reactions are employed, taking into account the directing effects of the substituents. A plausible route would mirror the synthesis of the non-deuterated analog. This typically involves first introducing the hydroxyl group to form deuterated 2-naphthol (B1666908). Subsequently, bromination is carried out. The hydroxyl group is an activating ortho-, para-director, which would facilitate the introduction of bromine at the desired 6-position (para to the hydroxyl group). The synthesis of non-deuterated 6-bromo-2-naphthol (B32079) often proceeds through an intermediate, 1,6-dibromo-2-naphthol, which is then selectively reduced to remove the bromine at the 1-position using reagents like tin or sodium sulfite. orgsyn.orggoogle.com A similar sequence would be expected for the deuterated scaffold.
Direct Deuteration Approaches for 6-Bromo-2-naphthol
An alternative to building the molecule from a deuterated precursor is to perform a direct hydrogen-deuterium (H/D) exchange on the readily available 6-bromo-2-naphthol. wikipedia.org This "late-stage" functionalization can be more step-economical if efficient and selective deuteration methods are available.
Hydrogen-deuterium exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org For non-labile aromatic C-H bonds, this exchange typically requires catalytic activation.
A variety of catalytic systems can facilitate H/D exchange on aromatic rings. The reaction is often performed using a deuterium source like D₂O, which is abundant and relatively inexpensive. nih.govnih.gov Transition-metal catalysts are commonly employed to activate the C-H bonds. Catalysts based on metals such as platinum, rhodium, and ruthenium are known to be effective for the deuteration of aromatic compounds. google.com These reactions, however, often necessitate harsh conditions, including high temperatures and pressures, to achieve significant levels of deuterium incorporation. wikipedia.org The substrate must be stable under these conditions to avoid decomposition.
Table 2: General Catalytic Systems for Aromatic H/D Exchange
| Catalyst Type | Deuterium Source | Typical Conditions | Reference |
|---|---|---|---|
| Platinum Group Metals (Pt, Rh, Ru) | D₂ gas, D₂O | High temperature, High pressure | google.com |
| Acid/Base Catalysis | D₂O | High temperature | wikipedia.org |
Achieving site-selectivity in C-H activation is a significant challenge in synthetic chemistry. Modern catalytic methods increasingly rely on the use of directing groups or specialized ligands to control the position of functionalization. Ruthenium catalysts, for example, have been used to achieve site-selective C-H functionalization on naphthalene rings, with H/D exchange experiments demonstrating deuteration at specific positions. rsc.org
Photocatalysis has emerged as a powerful tool for C-H functionalization under mild conditions. A method combining a photocatalyst (tetra-n-butylammonium decatungstate, TBADT) and a thiol co-catalyst has been used for the H/D exchange of various C-H bonds using D₂O as the deuterium source. nih.gov Notably, this system has been successfully applied to deuterate 2-bromo-6-methoxynaphthalene, a compound structurally analogous to 6-bromo-2-naphthol, at the benzylic C(sp³)–H bonds. nih.gov Metal-free deuteration methods are also being developed, such as using photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1) to achieve selective H/D exchange on excited-state aromatic molecules. nih.gov These advanced methods offer potential pathways for the selective deuteration of 6-bromo-2-naphthol under milder conditions than traditional catalytic exchange.
Deuteration in Solid-State Reactions
Deuterium enrichment can occur through solid-state reactions within ice or on grains, a process driven by the small difference in zero-point energy between hydrogen and deuterium. aanda.org While more commonly discussed in astrophysical contexts for polycyclic aromatic hydrocarbons (PAHs), the principles of solid-state H-D exchange could theoretically be applied. aanda.orgnasa.govnih.gov This would involve adsorbing the parent compound, 6-bromo-2-naphthol, onto a suitable solid support and exposing it to a deuterium source, such as D₂O vapor or D₂ gas, under conditions that promote isotopic exchange. The efficiency of such a method would be highly dependent on the catalyst, temperature, and pressure. However, achieving high levels of specific deuteration on the naphthalene ring via this method remains a significant challenge due to potential issues with reaction control and selectivity.
Multi-Step Synthetic Routes Utilizing Deuterated Building Blocks
A more controlled and predictable approach to synthesizing this compound involves multi-step synthesis starting from commercially available deuterated precursor molecules. google.com This strategy allows for the precise placement of deuterium atoms.
The synthesis can commence with a fully deuterated naphthalene (naphthalene-d8) or a specifically deuterated precursor. General strategies for producing deuterated aromatic compounds often involve H-D exchange reactions. google.com These reactions can be catalyzed by acids or transition metals. google.comgoogle.comnih.gov For instance, aromatic compounds can be deuterated by treatment with deuterated acids like D₂SO₄ or by using a combination of a transition metal catalyst, such as platinum oxide (PtO₂), with a deuterium source like deuterium oxide (D₂O) under heat and pressure. google.com
Another powerful method for introducing deuterium at a specific position is through a Grignard reagent quench. organicchemistrytutor.com This involves first introducing a halogen (e.g., bromine) at the desired positions on the naphthalene ring. This halogenated naphthalene then reacts with magnesium to form a Grignard reagent, which is subsequently quenched with a deuterium source like heavy water (D₂O) to replace the magnesium halide with a deuterium atom. organicchemistrytutor.comyoutube.com This sequence can be repeated to introduce multiple deuterium atoms at specific sites.
| Deuteration Method | Deuterium Source | Catalyst/Reagent | Conditions | Key Feature |
| Acid-Catalyzed H-D Exchange | D₂O, D₂SO₄ | Strong Acid | Elevated Temperature | General deuteration of aromatic rings. |
| Transition Metal-Catalyzed H-D Exchange | D₂O | PtO₂, Pd/C | High Temperature & Pressure | Can achieve high deuteration levels. google.comnih.gov |
| Grignard Reagent Quench | D₂O | Magnesium | Anhydrous Ether | Site-specific introduction of deuterium. organicchemistrytutor.comyoutube.com |
Once a suitable deuterated naphthalene precursor (e.g., naphthalene-d7 or naphthalene-d8) is obtained, the subsequent steps involve the regioselective introduction of the hydroxyl and bromo groups at the C2 and C6 positions, respectively.
The synthesis of 6-bromo-2-naphthol from 2-naphthol is a well-established procedure that involves bromination followed by a reduction step. guidechem.comyoutube.com This process can be adapted for a deuterated analogue.
Bromination of Deuterated 2-Naphthol: Starting with deuterated 2-naphthol (2-naphthol-d7), a bromination reaction can be performed. medchemexpress.com Direct bromination of 2-naphthol typically yields 1,6-dibromo-2-naphthol as the major product. youtube.comorgsyn.org The reaction is often carried out using bromine in glacial acetic acid. guidechem.comorgsyn.org The electron-donating hydroxyl group directs electrophilic attack, and while multiple positions are activated, the 6-position is favorable for substitution. nih.gov
Reductive Debromination: The resulting 1,6-dibromo-2-naphthol-d6 intermediate is then selectively de-brominated at the 1-position to yield the final product, this compound. This reduction can be achieved using various reagents, including tin metal in acetic acid, or an alkali metal sulfite. orgsyn.orgprepchem.comgoogle.com A method using sulfur dioxide in the presence of a base has also been reported to efficiently hydrodebrominate 1,6-dibromo-2-naphthol. google.com
An alternative route could involve first synthesizing deuterated 2-naphthol and then performing a regioselective bromination directly at the 6-position. However, controlling the regioselectivity of direct bromination to favor the 6-position over the more reactive 1-position can be challenging. slideshare.net
| Reaction Step | Starting Material | Reagents | Intermediate/Product | Reference |
| Bromination | 2-Naphthol-d7 | Bromine, Glacial Acetic Acid | 1,6-Dibromo-2-naphthol-d6 | youtube.comorgsyn.org |
| Reduction | 1,6-Dibromo-2-naphthol-d6 | Tin, Acetic Acid | This compound | guidechem.comorgsyn.org |
| Reduction (Alternative) | 1,6-Dibromo-2-naphthol-d6 | Sodium Sulfite, Water/Glycol | This compound | google.com |
Purification and Isolation Techniques for Deuterated Naphthol Compounds
The final stage in any synthetic sequence is the purification and isolation of the target compound. For deuterated naphthol compounds, standard techniques such as recrystallization, vacuum distillation, and column chromatography are employed.
Following the synthesis of 6-bromo-2-naphthol, the crude product is often precipitated by pouring the reaction mixture into cold water. youtube.comorgsyn.org The resulting solid can then be collected by filtration. orgsyn.org Further purification is typically necessary to remove impurities, including any remaining tin salts from the reduction step. orgsyn.org
Vacuum Distillation: This technique is effective for separating the product from non-volatile impurities and can yield a significantly purer product. orgsyn.org
Recrystallization: Crystallization from a suitable solvent system, such as a mixture of acetic acid and water, is a common method for obtaining high-purity crystalline 6-bromo-2-naphthol. guidechem.comyoutube.comorgsyn.org
The purity of the final this compound product and the extent of deuteration would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Advanced Spectroscopic and Analytical Characterization Methodologies of 6 Bromo 2 Naphthol D6
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of deuterated molecules, providing detailed information at an atomic level.
Deuterium (B1214612) (²H or D) NMR spectroscopy is a direct and powerful method for verifying and quantifying the extent of deuteration in a molecule. wikipedia.org Unlike proton (¹H) NMR, which becomes limited by very weak residual signals in highly deuterated compounds, ²H NMR directly observes the deuterium nuclei. sigmaaldrich.com For 6-Bromo-2-naphthol-d6, where all aromatic protons except the hydroxyl proton are substituted with deuterium, ²H NMR provides a clean spectrum where each chemically distinct deuterium atom gives rise to a resonance.
The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the assignment of signals to specific positions on the naphthalene (B1677914) ring. wikipedia.org Crucially, under appropriate experimental conditions, the integration of the signals in a ²H NMR spectrum is quantitative. sigmaaldrich.com This allows for the precise determination of the deuterium enrichment at each labeled site. For a sample of this compound, the relative integrals of the deuterium signals would be expected to be equal, confirming uniform deuteration across the six positions. Any deviation could indicate isotopic scrambling or incomplete deuteration at a specific site.
| Position | Expected Chemical Shift (δ, ppm) | Relative Integration | Information Provided |
|---|---|---|---|
| D-1, D-3, D-4, D-5, D-7, D-8 | ~7.0-8.0 | 1:1:1:1:1:1 | Confirms the presence and relative abundance of deuterium at each of the six aromatic positions. |
In the ¹H NMR spectrum of a highly enriched this compound sample, the complex multiplet patterns characteristic of the non-deuterated aromatic protons would be almost entirely absent. The spectrum would be dominated by a singlet corresponding to the hydroxyl (-OH) proton. The primary utility of ¹H NMR in this context is for purity analysis; the presence of small, residual proton signals in the aromatic region can be integrated against an internal standard to precisely quantify the percentage of non-deuterated or partially deuterated species. nih.govwiley.com
The ¹³C NMR spectrum provides definitive confirmation of the deuteration positions. When a carbon atom is bonded to a deuterium atom (C-D) instead of a proton (C-H), two key changes are observed:
Isotope Shift: The resonance of the deuterated carbon shifts slightly, typically to a lower frequency (upfield).
Spin-Spin Coupling: The carbon signal splits into a multiplet (typically a 1:1:1 triplet for a C-D bond) due to coupling with the spin-1 deuterium nucleus.
By comparing the ¹³C NMR spectrum of this compound with that of its non-deuterated analogue, the absence of strong C-H signals and the appearance of C-D triplets at the corresponding positions provides unambiguous evidence of successful deuteration.
| Technique | 6-Bromo-2-naphthol (Non-deuterated) | This compound (Deuterated) |
|---|---|---|
| ¹H NMR | Complex multiplets in the aromatic region (~7.0-8.0 ppm) for H-1, H-3, H-4, H-5, H-7, H-8. Singlet for -OH proton. | Absence of aromatic signals. Presence of very small residual proton signals. Singlet for -OH proton. |
| ¹³C NMR | 10 distinct signals for the 10 carbon atoms, appearing as singlets or doublets (due to C-H coupling in a coupled spectrum). | Signals for C-1, C-3, C-4, C-5, C-7, C-8 appear as multiplets (e.g., triplets) due to C-D coupling. Signals for C-2 and C-6 appear as singlets. |
Two-dimensional (2D) NMR techniques provide deeper insights into molecular connectivity and spatial relationships. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. researchgate.net In a highly deuterated sample of this compound, a standard COSY spectrum would show no correlations in the aromatic region. However, its value lies in analyzing impurities; any observed cross-peaks would help in identifying and assigning the structure of residual, partially deuterated species.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates nuclei that are directly bonded, typically ¹H and ¹³C. researchgate.netyoutube.com For this compound, a standard ¹H-¹³C HSQC would show a correlation only for the hydroxyl proton to its attached carbon (if applicable and observable) and for any residual C-H bonds. A more advanced application would be a ²H-¹³C HSQC, which would generate correlation peaks for each deuterium atom and the carbon it is directly attached to, providing an unequivocal assignment of all deuterated positions in the carbon skeleton.
Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic composition of this compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of an unambiguous elemental formula. The substitution of six hydrogen atoms (¹H) with six deuterium atoms (²H) results in a significant and precisely measurable increase in molecular weight. HRMS can easily distinguish between the deuterated and non-deuterated compounds, as well as any partially deuterated intermediates, providing definitive confirmation of successful isotope incorporation. rsc.org
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| 6-Bromo-2-naphthol | C₁₀H₇⁷⁹BrO | 221.9680 |
| This compound | C₁₀H¹D₆⁷⁹BrO | 228.0057 |
Mass spectrometry not only provides the molecular weight but also reveals the isotopic distribution pattern of the molecule. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.orgnih.gov This results in a characteristic isotopic signature in the mass spectrum, where two peaks of almost equal intensity (the M and M+2 peaks) are separated by two mass units. libretexts.orglibretexts.org
For this compound, this characteristic bromine pattern will be shifted to a higher mass corresponding to the deuterated molecule. By analyzing the entire isotopic cluster of the molecular ion, one can determine the isotopic purity. A pure sample of this compound would show a dominant cluster corresponding to the d6 species. The relative intensities of peaks corresponding to d5, d4, or d0 (non-deuterated) species can be measured to provide a highly accurate assessment of the isotopic enrichment of the sample.
| Ion Species | Expected m/z | Relative Intensity | Significance |
|---|---|---|---|
| [C₁₀H¹D₆⁷⁹BrO]⁺ | ~228.0 | ~100% | Molecular ion (M) containing the lighter bromine isotope. |
| [C₁₀H¹D₆⁸¹BrO]⁺ | ~230.0 | ~98% | Molecular ion (M+2) containing the heavier bromine isotope, characteristic of a monobrominated compound. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. These methods probe the vibrational modes of a molecule, which are sensitive to the mass of the atoms and the strength of the chemical bonds. The substitution of hydrogen with deuterium (d) atoms results in predictable shifts in the vibrational frequencies, providing a unique spectroscopic signature for the deuterated compound.
Analysis of C-D Vibrational Modes
The primary effect of deuteration on the vibrational spectrum of this compound is the emergence of characteristic carbon-deuterium (C-D) vibrational modes. These modes appear at lower frequencies compared to their corresponding carbon-hydrogen (C-H) counterparts due to the heavier mass of the deuterium atom. The analysis of these C-D modes is fundamental for confirming the successful incorporation and location of deuterium within the aromatic ring.
The key C-D vibrational modes include:
Aromatic C-D Stretching: These vibrations typically appear in the 2200-2300 cm⁻¹ region. researchgate.net Their presence is a definitive indicator of deuterium substitution on the naphthyl ring. In contrast, the aromatic C-H stretching vibrations are found in the 3000-3100 cm⁻¹ range. ias.ac.in
C-D In-plane Bending: These modes are observed in the 9.5–12 µm (approximately 833-1053 cm⁻¹) region and are often weaker than the stretching modes. researchgate.net
C-D Out-of-plane Bending: These vibrations occur at lower frequencies, typically in the 14.5–17.9 µm (approximately 559-690 cm⁻¹) range. researchgate.net The precise position of these bands can provide information about the substitution pattern on the aromatic ring.
The deuteration of the hydroxyl group (O-H to O-D) also results in a significant frequency shift. The O-D stretching vibration is expected to appear around 2500-2700 cm⁻¹, a considerable shift from the broad O-H stretching band typically observed between 3200-3600 cm⁻¹. ias.ac.in
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Corresponding Non-Deuterated (C-H/O-H) Mode Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-D Stretch | 2200 - 2300 | 3000 - 3100 |
| O-D Stretch | 2500 - 2700 | 3200 - 3600 |
| C-D In-plane Bend | 833 - 1053 | ~1000 - 1300 |
| C-D Out-of-plane Bend | 559 - 690 | ~700 - 900 |
Elucidation of Molecular Structure and Intermolecular Interactions
Furthermore, IR spectroscopy is highly effective for studying intermolecular interactions, particularly hydrogen (or deuterium) bonding. In the solid state or in concentrated solutions, the hydroxyl group of this compound can act as a deuterium bond donor and acceptor. This interaction leads to a broadening and a shift to lower frequency of the O-D stretching band compared to the sharp band observed for the free O-D group in a dilute, non-polar solvent. The magnitude of this shift provides a measure of the strength of the intermolecular deuterium bonding.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For aromatic compounds like this compound, the absorption spectrum is dominated by π → π* transitions associated with the naphthalene ring system.
The UV-Vis spectrum of 6-bromo-2-naphthol in methanol typically shows multiple absorption bands characteristic of the naphthyl chromophore. nsf.gov The introduction of deuterium atoms onto the aromatic ring is expected to have a negligible effect on the electronic transition energies and absorption coefficients. reddit.com Therefore, the spectrum of the d6-isotopologue should be nearly identical to that of the non-deuterated compound.
The spectrum is characterized by two main absorption systems:
A high-energy band (around 220-240 nm) corresponding to the ¹Bₐ transition.
A lower-energy, more structured band (from 260-340 nm) related to the ¹Lₐ and ¹Lₑ transitions.
The presence of the hydroxyl (-OH or -OD) and bromo (-Br) substituents influences the position and intensity of these absorption bands. These groups act as auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.
| Wavelength (λmax) | Electronic Transition (Assignment) | Typical Solvent |
|---|---|---|
| ~235 nm | π → π* (¹Bₐ) | Methanol |
| ~280 nm | π → π* (¹Lₐ) | Methanol |
| ~330 nm | π → π* (¹Lₑ) | Methanol |
X-ray Diffraction and Neutron Diffraction for Solid-State Structure
Diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. While X-ray and neutron diffraction are complementary, they offer distinct advantages for the structural analysis of deuterated compounds like this compound.
Single-Crystal X-ray Diffraction for Molecular and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms, a detailed three-dimensional model of the molecule can be constructed. This analysis yields precise measurements of bond lengths, bond angles, and torsional angles.
For this compound, an X-ray crystal structure analysis would reveal:
Molecular Geometry: The planarity of the naphthalene ring system and the precise positions of the bromo and hydroxyl substituents.
Conformation: The orientation of the hydroxyl deuterium.
Crystal Packing: The arrangement of molecules within the crystal lattice. This includes the identification of intermolecular interactions such as deuterium bonding (O-D···O), halogen bonding (C-Br···O), and π-π stacking interactions between the aromatic rings of adjacent molecules.
A crystal structure for the non-deuterated 6-bromo-2-naphthol is available in the Crystallography Open Database (COD), providing a reference for the expected molecular arrangement. nih.gov
| Parameter | Description | Typical Value/Information |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal | e.g., P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | Å and degrees |
| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-O, C-Br) | Ångstroms (Å) |
| Intermolecular Distances | Distances for D-bonding and π-stacking | Ångstroms (Å) |
Neutron Diffraction for Precise Deuterium Atom Localization
While X-ray diffraction is powerful, it is relatively insensitive to the positions of hydrogen atoms, as they have only one electron. Locating deuterium atoms can be similarly challenging. Neutron diffraction provides a superior solution to this problem. nih.gov
In neutron diffraction, scattering occurs from the atomic nuclei rather than the electrons. The scattering power (coherent scattering length) of an atom for neutrons is not dependent on its atomic number. Crucially, deuterium has a large coherent scattering length, comparable to that of carbon, oxygen, and bromine. In contrast, hydrogen has a negative scattering length and produces high incoherent scattering, which complicates the analysis. arxiv.org
Therefore, a neutron diffraction experiment on a single crystal of this compound would allow for the highly precise and unambiguous localization of all deuterium atoms on the naphthalene ring and in the hydroxyl group. nih.gov This provides definitive experimental evidence of the deuteration pattern and allows for a more accurate description of the deuterium bonding geometry, including O-D bond lengths and D···O distances and angles.
Applications of 6 Bromo 2 Naphthol D6 in Mechanistic and Isotopic Studies
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter, non-substituted counterparts. chem-station.com This difference in reaction rates, typically expressed as the ratio kH/kD, provides critical information about the rate-determining step of a reaction. princeton.edu Because deuterium (B1214612) forms a stronger covalent bond with carbon than hydrogen does, a significantly higher activation energy is required to cleave a C-D bond compared to a C-H bond. acs.orgnih.gov
The use of 6-Bromo-2-naphthol-d6 is particularly instrumental in elucidating reaction mechanisms by identifying whether the cleavage of a specific C-H bond is involved in the slowest, or rate-determining, step. princeton.eduyoutube.com A primary KIE, where kH/kD is substantially greater than 1, is observed when the bond to the isotopically labeled atom is broken or formed during this critical step. acs.org
For instance, in reactions involving the naphthol ring, such as electrophilic aromatic substitution or oxidation, this compound can be used to probe the mechanism. If a reaction proceeds slower with the deuterated compound, it strongly suggests that the removal of a hydrogen (or deuterium) atom from the aromatic ring is an integral part of the rate-limiting process. Conversely, the absence of a significant KIE (kH/kD ≈ 1) indicates that the C-H bond cleavage occurs in a fast step after the rate-determining step or not at all. princeton.edu
Table 1: Illustrative KIE Values and Mechanistic Implications for a Hypothetical Reaction of 6-Bromo-2-naphthol (B32079)
| Observed kH/kD | Interpretation | Implication for the Role of C-H/C-D Bond |
|---|---|---|
| ~1 | No primary KIE | C-H bond cleavage is not part of the rate-determining step. |
| 2-8 | Primary KIE | C-H bond cleavage is the rate-determining step. |
Beyond simply identifying the rate-determining step, the magnitude of the KIE can offer detailed information about the transition state of a reaction. In naphthol-related reactions, such as O-H bond cleavage during deprotonation or C-H bond cleavage in substitution reactions, this compound allows researchers to probe the geometry and nature of the transition state.
For example, in a proton transfer reaction from the hydroxyl group, deuterating the hydroxyl group (6-Bromo-2-naphthol-OD) would yield insights into the proton transfer step. Similarly, deuteration of the aromatic ring helps to understand processes involving that part of the molecule. The value of kH/kD is maximized when the proton/deuteron (B1233211) is symmetrically shared between the donor and acceptor atoms in the transition state. princeton.edu By studying how the KIE changes with different reagents or conditions, a detailed picture of the bond-breaking and bond-forming events can be constructed.
Isotope Effects on Spectroscopic Properties
The substitution of hydrogen with deuterium also leads to predictable changes in the spectroscopic properties of a molecule, primarily due to the mass difference. These changes can be observed in various forms of spectroscopy.
Vibrational Spectroscopy (IR and Raman): The frequency of a vibrational mode is dependent on the masses of the atoms involved. The C-D bond is stronger and has a reduced mass that differs from the C-H bond, causing C-D stretching and bending vibrations to appear at lower frequencies in an IR or Raman spectrum compared to their C-H counterparts. This shift is a reliable diagnostic tool for confirming the successful incorporation of deuterium into the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals for any remaining protons in this compound would be present, while the signals for the positions replaced by deuterium would be absent. In ¹³C NMR, the carbons attached to deuterium (C-D) often show a characteristic triplet multiplicity (due to coupling with the spin-1 deuterium nucleus) and can have slightly different chemical shifts compared to carbons attached to hydrogen (C-H).
Fluorescence and Phosphorescence: Isotopic substitution can affect the photophysical properties of a molecule. Studies on the non-deuterated 6-bromo-2-naphthol have investigated its fluorescence and room-temperature phosphorescence. nih.govscribd.com The replacement of hydrogen with deuterium can decrease the rates of non-radiative decay processes (vibrational relaxation), which can sometimes lead to an increase in the fluorescence or phosphorescence quantum yield and a longer excited-state lifetime. This effect, known as the "deuterium isotope effect on luminescence," provides another avenue for probing the molecule's excited-state behavior.
Table 2: Expected Spectroscopic Shifts for this compound vs. 6-Bromo-2-naphthol
| Spectroscopic Technique | Property | Change upon Deuteration (H → D) |
|---|---|---|
| IR/Raman | C-H Stretch | Shifts to lower frequency (e.g., ~3000 cm⁻¹ to ~2200 cm⁻¹) |
| ¹H NMR | Signal | Disappearance of signals at deuterated positions |
| ¹³C NMR | C-D Signal | Appears as a multiplet (e.g., triplet) with a slightly shifted chemical shift |
| Luminescence | Excited State Lifetime | May increase due to slower non-radiative decay |
Influence of Deuteration on Vibrational Frequencies
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in the 6-Bromo-2-naphthol molecule leads to a predictable yet informative shift in its vibrational frequencies. This phenomenon is primarily attributed to the significant mass difference between the two isotopes, with deuterium being approximately twice as heavy as protium. According to the principles of vibrational spectroscopy, the frequency of a particular vibrational mode is inversely proportional to the reduced mass of the atoms involved in the bond.
Consequently, the stretching and bending vibrations involving the deuterium atoms in this compound will occur at lower frequencies compared to the corresponding vibrations in the non-deuterated isotopologue. This "red shift" in the vibrational spectrum is a hallmark of deuteration and serves as a definitive indicator of isotopic labeling.
| Vibrational Mode | Typical Frequency Range in Non-Deuterated Naphthols (cm⁻¹) | Expected Frequency Range in this compound (cm⁻¹) | Description of Isotopic Effect |
|---|---|---|---|
| O-H Stretch | 3600 - 3200 | - | This mode would be absent and replaced by the O-D stretch if the hydroxyl proton is deuterated. |
| O-D Stretch | - | ~2700 - 2400 | Significant red shift due to the increased reduced mass of the O-D bond. |
| Aromatic C-H Stretch | 3100 - 3000 | - | These modes would be absent and replaced by C-D stretches if the aromatic protons are deuterated. |
| Aromatic C-D Stretch | - | ~2300 - 2200 | Noticeable red shift in the C-D stretching region. |
| C-H Bending (in-plane and out-of-plane) | 1500 - 690 | - | These modes would be replaced by C-D bending vibrations at lower frequencies. |
| C-D Bending (in-plane and out-of-plane) | - | Lower frequency than C-H bends | Shifts to lower wavenumbers due to the heavier deuterium atom. |
These expected shifts in vibrational frequencies, readily detectable by techniques such as Infrared (IR) and Raman spectroscopy, can be instrumental in:
Confirming Isotopic Incorporation: The appearance of new bands at lower frequencies and the disappearance or reduction in intensity of bands corresponding to C-H or O-H vibrations provide direct evidence of successful deuteration.
Assigning Vibrational Modes: By comparing the spectra of the deuterated and non-deuterated compounds, researchers can more confidently assign specific vibrational modes to particular bonds or functional groups within the molecule.
Studying Reaction Mechanisms: In reactions where a C-H or O-H bond is broken, the kinetic isotope effect (a change in reaction rate upon isotopic substitution) can be correlated with changes in vibrational frequencies to elucidate the transition state of the reaction.
Impact on NMR Chemical Shifts and Coupling Constants
The introduction of deuterium into 6-Bromo-2-naphthol also has a discernible effect on its Nuclear Magnetic Resonance (NMR) spectrum, influencing both chemical shifts and spin-spin coupling constants.
Chemical Shifts: The replacement of a proton with a deuteron can lead to small but measurable changes in the chemical shifts of nearby nuclei, a phenomenon known as the "isotope shift." These shifts arise from the subtle electronic effects of the heavier isotope. For nuclei directly bonded to deuterium (a one-bond isotope effect), a significant upfield shift (to lower ppm values) is typically observed in the ¹³C NMR spectrum. Smaller, multi-bond isotope effects can also be observed on more distant carbon and proton nuclei.
Coupling Constants: Deuterium has a nuclear spin (I) of 1, in contrast to the proton's spin of 1/2. This difference in spin quantum number leads to distinct changes in the coupling patterns observed in NMR spectra.
¹H NMR: In a partially deuterated sample of 6-Bromo-2-naphthol, any remaining protons that are adjacent to a deuterium atom will exhibit a triplet multiplicity (due to coupling with the spin-1 deuteron) instead of the doublet that would be observed from coupling to a proton. The coupling constant between a proton and a deuteron (JHD) is approximately 1/6.5 of the corresponding proton-proton coupling constant (JHH).
¹³C NMR: Carbon atoms directly bonded to deuterium will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond carbon-deuterium coupling (¹JCD). This coupling is generally smaller than the corresponding one-bond carbon-proton coupling (¹JCH).
The precise measurement of these isotopic effects on NMR parameters can provide valuable structural and mechanistic information.
| NMR Parameter | Effect of Deuteration | Typical Observation | Application in Mechanistic Studies |
|---|---|---|---|
| ¹³C Chemical Shift (One-bond isotope effect) | Upfield shift for the carbon directly attached to deuterium. | A shift of ~0.3-0.5 ppm to lower frequency. | Can be used to trace the fate of specific hydrogen atoms in a reaction pathway. |
| ¹³C Chemical Shift (Multi-bond isotope effect) | Smaller upfield or downfield shifts for carbons further from the deuterium. | Shifts are typically less than 0.1 ppm. | Provides information about through-bond and through-space electronic interactions. |
| ¹H-¹H Coupling (in partially deuterated sample) | A proton adjacent to a deuteron will show a triplet instead of a doublet. | JHD ≈ JHH / 6.5 | Helps in the assignment of proton signals and can be used to study conformational changes. |
| ¹³C-¹H Coupling (¹JCH) | Replaced by ¹³C-²H coupling (¹JCD) at deuterated positions. | ¹JCD is smaller than ¹JCH. | Can be used to probe the hybridization of the carbon atom. |
Role of 6 Bromo 2 Naphthol D6 in Advanced Organic Synthesis Research
As an Internal Standard in Quantitative Analytical Method Development
In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS, GC-MS), an internal standard is a substance added in a constant amount to all samples, calibration standards, and quality controls. tdi-bi.com Stable isotopically labeled molecules, such as deuterated derivatives, are considered ideal internal standards because they exhibit physical and chemical properties nearly identical to the target analyte. researchgate.net
The primary role of 6-Bromo-2-naphthol-d6 as an internal standard is to improve the precision and accuracy of quantitative methods for its non-labeled analog, 6-Bromo-2-naphthol (B32079), or structurally similar compounds. clearsynth.com In mass spectrometry, the intensity of an analyte's signal can fluctuate due to variations in instrument conditions, such as ionization efficiency. scispace.com
Because deuterated standards are chemically almost identical to the analyte, they co-elute during chromatography and experience the same ionization effects in the mass spectrometer's source. scispace.com By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized. researchgate.net This ratioing technique corrects for instrumental variability, leading to more reproducible and reliable quantification. lcms.cz The use of a stable isotope-labeled internal standard is often considered the most effective way to ensure accuracy in quantitative LC-MS bioanalysis. scispace.com
Table 1: Advantages of Using Deuterated Internal Standards in MS-Based Assays
| Feature | Benefit |
| Near-Identical Retention Time | Co-elutes with the analyte, ensuring both are subjected to the same conditions at the same time. researchgate.net |
| Similar Ionization Efficiency | Experiences similar signal enhancement or suppression as the analyte. scispace.com |
| Distinct Mass-to-Charge (m/z) Ratio | Easily distinguished from the analyte by the mass spectrometer, preventing signal overlap. |
| Improved Normalization | Allows for the calculation of a response ratio (analyte/standard), correcting for instrumental variability. |
| Enhanced Precision & Accuracy | Leads to lower coefficients of variation (CV%) and more accurate concentration measurements. clearsynth.com |
Biological and environmental samples contain complex matrices composed of numerous endogenous substances like salts, lipids, and proteins. nih.gov These substances can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. clearsynth.com This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. nih.gov
Furthermore, losses of the analyte can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. chromatographyonline.com this compound, when added to a sample at the very beginning of the workflow, experiences the same physical losses and matrix effects as the non-labeled analyte. lcms.czchromatographyonline.com Because the ratio of the analyte to the deuterated standard is measured, any proportional loss or signal alteration affects both compounds equally, and the calculated ratio remains constant. This effectively compensates for these common sources of error, ensuring the final calculated concentration is accurate despite sample preparation inconsistencies or matrix interferences. clearsynth.comchromatographyonline.com
As a Labeled Precursor for Complex Molecule Synthesis
Isotopic labeling is a powerful technique used to track the passage of an atom or a group of atoms through a sequence of chemical reactions. wikipedia.org By starting a synthesis with a labeled precursor like this compound, researchers can trace the fate of the labeled portion of the molecule.
When this compound is used as a starting material, the deuterium (B1214612) atoms are carried through subsequent synthetic steps into the final product. This method is crucial for unambiguously determining reaction mechanisms. researchgate.netias.ac.in By analyzing the position of the deuterium labels in the final product and any intermediates, chemists can deduce the pathways of bond formation and cleavage. nih.gov This technique is one of the most effective and least invasive methods for monitoring chemical transformations and elucidating complex reaction pathways. synmr.in
This strategy is also employed to synthesize deuterated versions of biologically active molecules for pharmaceutical research. Deuterating a drug candidate can alter its metabolic profile, often slowing down metabolic processes that involve C-H bond cleavage, which can enhance the drug's therapeutic efficacy. myuchem.com
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, an effect known as the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger than a corresponding carbon-hydrogen (C-H) bond. scielo.org.mx Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. iaea.org
By synthesizing a deuterated system using this compound and comparing its reaction rates and product distributions to the non-deuterated system, researchers can gain profound insights. Observing a significant KIE provides strong evidence that the C-H bond at the labeled position is broken during the slowest step of the reaction. This information is invaluable for understanding transition state structures and optimizing reaction conditions to improve yield and selectivity. iaea.orgucsb.edu
Table 2: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bonds
| Property | C-H Bond | C-D Bond | Implication for Reactivity |
| Bond Strength | Weaker | Stronger | Higher activation energy required to break a C-D bond. |
| Vibrational Frequency | Higher | Lower | Contributes to a lower zero-point energy for the C-D bond. |
| Reaction Rate (if bond is broken in rate-determining step) | Faster | Slower | Leads to a measurable Kinetic Isotope Effect (kH/kD > 1). ucsb.edu |
Catalytic Applications and Photoacid Catalysis Research
The parent compound, 6-Bromo-2-naphthol, has been identified as an effective photoacid catalyst. rsc.org Upon irradiation with visible light, it becomes significantly more acidic and can catalyze reactions such as the acetalization of carbonyls with alcohols. nsf.gov Photoacid-catalyzed processes are an emerging strategy in organic synthesis that uses light to control chemical reactivity in a mild and efficient manner. nsf.gov
Investigation of Deuterated Naphthol as a Photoacid Catalyst
The investigation into deuterated naphthols, such as this compound, as photoacid catalysts centers on understanding how isotopic substitution influences their photophysical properties and catalytic activity. While direct research specifically detailing the photocatalytic use of the d6 variant is not extensively documented in publicly available literature, the principles governing its non-deuterated counterpart, 6-bromo-2-naphthol, provide a strong foundation for its expected behavior.
6-bromo-2-naphthol has been identified as an effective photoacid catalyst for reactions like the acetalization of carbonyls with alcohols under visible light irradiation. nsf.govrsc.org Upon absorption of light, the molecule is promoted to an excited singlet state (S1), where its acidity dramatically increases compared to its ground state. The excited state pKa (pKa*) for 6-bromo-2-naphthol in water has been shown to be significantly lower than that of the parent 2-naphthol (B1666908), indicating enhanced acidity in the excited state. nsf.gov This property allows it to protonate substrates and catalyze acid-mediated transformations upon illumination, while remaining a weak, non-disruptive acid in the dark.
The introduction of deuterium in this compound is primarily a tool for mechanistic investigation. The heavier isotope can influence the rates of reactions involving proton transfer, a phenomenon known as the kinetic isotope effect (KIE). By comparing the reaction rates of a process catalyzed by this compound versus its non-deuterated analog, researchers can deduce whether the proton (or deuteron) transfer from the photoacid is involved in the rate-determining step of the reaction.
Table 1: Comparison of Ground and Excited State Acidity
| Compound | Ground State pKa | Excited State pKa* | Change (ΔpKa) |
| 2-Naphthol | 9.5 | 2.8 | -6.7 |
| 6-Bromo-2-naphthol | Data not specified | Lower than 2-naphthol | Enhanced photoacidity |
| This compound | Expected to be similar to non-deuterated form | Expected to be similar to non-deuterated form | Expected enhanced photoacidity |
Note: Specific pKa values for 6-bromo-2-naphthol are not consistently reported across all studies, but its enhanced excited-state acidity relative to 2-naphthol is a key finding. nsf.gov
Mechanistic Insights into Light-Mediated Reactions
The use of this compound is particularly valuable for gaining mechanistic insights into light-mediated reactions. The bromine substituent in the molecule is known to promote intersystem crossing (ISC) from the excited singlet state to a longer-lived triplet excited state, a phenomenon facilitated by the heavy atom effect. nsf.gov This property can influence the reaction mechanism, and isotopic labeling helps to dissect the complex series of events that follow photoexcitation.
In a typical photoacid-catalyzed reaction, the key step is the transfer of a proton from the excited photoacid to the substrate. If this proton transfer is part of the rate-determining step, substituting the acidic proton with a deuteron (B1233211) (in the -OD group) would lead to a primary kinetic isotope effect, where the reaction proceeds slower with the deuterated catalyst.
Furthermore, the deuteration of the naphthol ring (the "d6" in this compound) can be used to probe for secondary kinetic isotope effects. These are smaller effects observed when the isotopic substitution is at a position not directly involved in bond breaking. Secondary KIEs can provide subtle but crucial information about changes in hybridization or steric environment at the deuterated centers during the transition state of the reaction.
For instance, in a light-mediated cycloaddition reaction catalyzed by this compound, the absence of a significant KIE would suggest that the proton transfer step is not rate-limiting. Conversely, a measurable KIE would provide strong evidence for the involvement of proton transfer in the slowest step of the reaction, helping to distinguish between different proposed mechanisms, such as those involving radical cations or concerted pathways. While specific KIE studies on this compound in photocatalysis are not prominent in the available literature, the principles of KIE are a fundamental tool for such mechanistic explorations in photochemistry. nih.govrsc.orgnih.gov
Theoretical and Computational Investigations of 6 Bromo 2 Naphthol D6
Advanced Computational Tools for Crystal Structure Prediction and Analysis
Advanced computational methods are indispensable for elucidating the complex interplay of intermolecular forces that govern the formation of a crystal lattice. These tools can visualize and quantify interactions, offering a detailed understanding of a molecule's behavior in the solid state.
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. This partitioning allows for a detailed examination of how neighboring molecules interact.
For 6-Bromo-2-naphthol-d6, the Hirshfeld surface would be mapped with properties like dnorm, which simultaneously displays the distances from the surface to the nearest atom inside (di) and outside (de). This mapping reveals key contact points, with red areas indicating close intermolecular contacts that are shorter than the van der Waals radii, white areas representing contacts around the van der Waals separation, and blue areas showing longer contacts.
In a hypothetical analysis of this compound, one would expect to observe significant contributions from:
H···H contacts: Typically representing the largest portion of the surface due to the abundance of hydrogen (or in this case, deuterium) atoms on the molecular periphery.
Br···H/D contacts: These interactions, involving the bromine atom and the deuterated aromatic ring, would appear as distinct "wings" on the fingerprint plot and are crucial for understanding the role of the halogen in crystal packing.
O···H/D contacts: These would represent hydrogen (deuterium) bonds involving the hydroxyl group, which are significant in directing the molecular assembly.
C···H/D and C···C contacts: These represent van der Waals forces and potential π-π stacking interactions between the naphthalene (B1677914) ring systems, respectively.
The substitution of hydrogen with deuterium (B1214612) could subtly alter the nature and strength of these interactions, potentially leading to minor changes in bond lengths and angles within the crystal lattice compared to its non-deuterated counterpart.
Due to the absence of published crystallographic data for this compound, a data table of its specific Hirshfeld surface analysis results cannot be generated at this time.
The theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density of a molecule to characterize chemical bonds and other interactions. By examining the topology of the electron density (ρ(r)), AIM can identify bond critical points (BCPs) between atoms, which are indicative of an interaction.
An AIM analysis of the this compound crystal structure would focus on quantifying the nature of its intermolecular bonds. The properties of the electron density at the BCPs, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to classify these interactions.
A negative value for the Laplacian (∇²ρ(r)) is characteristic of a shared interaction (covalent bond).
A positive value for the Laplacian (∇²ρ(r)) indicates a closed-shell interaction , which includes hydrogen bonds, halogen bonds, and van der Waals forces.
For this compound, AIM analysis would be used to:
Confirm and characterize the strength and nature of the O-D···O or O-D···Br hydrogen bonds.
Investigate potential C-Br···π halogen bonding.
The effect of deuteration would be of particular interest, as the change in mass and zero-point energy of the O-D bond compared to an O-H bond can slightly modify the electron distribution and the strength of the resulting hydrogen bonds, which would be quantifiable through AIM.
As no specific computational studies on this compound are available, a data table of its AIM analysis parameters cannot be provided.
Future Research Directions Involving 6 Bromo 2 Naphthol D6
Development of Novel and More Efficient Deuteration Techniques
The synthesis of deuterated compounds like 6-Bromo-2-naphthol-d6 relies on effective deuteration methods. Future research will likely focus on creating more efficient, selective, and scalable techniques for introducing deuterium (B1214612) into aromatic systems. Current methods often involve hydrogen isotope exchange (HIE) reactions, which can be catalyzed by metals or driven by photoexcitation. nih.govsnnu.edu.cn
Key areas for future research in deuteration include:
Catalyst Development : Investigating new catalysts, such as those based on iridium or palladium, can lead to higher selectivity and efficiency in HIE reactions. snnu.edu.cnresearchgate.net For instance, the use of dual-ligand based palladium catalysts with D₂O as the deuterium source has shown promise for high deuterium incorporation in arenes. snnu.edu.cn
Metal-Free Deuteration : Exploring metal-free methods, such as photoexcitation in deuterated solvents like hexafluoroisopropanol (HFIP-d₁), offers a pathway to avoid transition metal catalysts and superacids. nih.gov This approach leverages the increased basicity of excited-state aromatics to facilitate hydrogen isotope exchange at challenging positions. nih.gov
Process Optimization : Future work will also aim to optimize reaction conditions to make deuteration more cost-effective and environmentally friendly. simsonpharma.com This includes using readily available deuterium sources like D₂O and developing milder reaction conditions. snnu.edu.cnmdpi.com
Recent advancements have already demonstrated the potential of these new approaches. For example, a metal-free method using photoexcitation has been successfully applied to the late-stage labeling of complex drug molecules, showcasing its broad applicability. nih.gov
Exploration of New Applications in Advanced Materials Science Research
The unique properties of deuterated compounds make them highly valuable in materials science. The substitution of hydrogen with deuterium can significantly alter the physical and chemical characteristics of a material, leading to enhanced performance in various applications. scielo.org.mx
Optoelectronics
In the field of optoelectronics, deuteration has been shown to improve the efficiency and lifetime of devices like organic light-emitting diodes (OLEDs). alfa-chemistry.comgoogle.com The C-D bond is stronger and shorter than the C-H bond, which contributes to greater thermal stability and a longer operational lifetime for deuterated organic materials. google.com
Future research will likely explore the incorporation of this compound and other deuterated naphthol derivatives into novel optoelectronic materials. mdpi.comalfa-chemistry.com This could lead to the development of more robust and efficient OLEDs, as well as other devices. mdpi.comgoogle.com The use of deuterated compounds also opens up opportunities for studying the functioning of these devices using techniques like neutron reflectometry, which can distinguish between protonated and deuterated components. mdpi.comalfa-chemistry.com
Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another promising area for the application of deuterated compounds. The subtle changes in molecular properties upon deuteration can influence the self-assembly of molecules into complex, well-defined structures. rsc.org
Integration with Emerging Analytical Technologies
Deuterated compounds like this compound are indispensable as internal standards in a wide range of analytical techniques, most notably in mass spectrometry. clearsynth.compubcompare.ai Their use is critical for achieving the precision and accuracy required in quantitative analysis. clearsynth.commusechem.com
The key advantages of using deuterated internal standards include:
Accurate Quantification : They enable precise determination of the concentration of an analyte by compensating for variations in sample preparation and instrument response. clearsynth.com
Matrix Effect Correction : In complex samples, other components can interfere with the analysis. Deuterated standards help to correct for these "matrix effects." clearsynth.com
Method Validation : They are essential for validating the robustness and reliability of analytical methods. clearsynth.com
As analytical technologies continue to advance, the integration of deuterated standards will become even more crucial. For example, in liquid chromatography-mass spectrometry (LC-MS), these standards help mitigate matrix effects by compensating for ion suppression or enhancement. resolvemass.ca Future research will focus on developing and utilizing deuterated standards for an expanding array of analytes and in conjunction with increasingly sensitive and sophisticated instrumentation. This will be particularly important in fields like pharmaceutical research, environmental monitoring, and metabolomics. musechem.comresolvemass.ca
Interdisciplinary Research with Environmental Tracing and Geochemical Studies
The stable isotopes of hydrogen, particularly deuterium, are powerful tracers in environmental and geochemical research. numberanalytics.com They provide valuable insights into a variety of Earth's processes, from understanding the water cycle to tracing the origins of organic matter. numberanalytics.comcaltech.edu
Future interdisciplinary research involving compounds like this compound could focus on:
Hydrological Studies : Deuterium is used to identify water sources, study water flow paths, and understand processes like evaporation and transpiration. numberanalytics.com
Geochemical Tracing : Hydrogen isotopes help to trace the sources and pathways of fluids in geological systems and understand the formation of minerals and organic compounds. numberanalytics.comcaltech.edu
Paleoclimate Reconstruction : The isotopic composition of archives such as ice cores and sediments can be used to reconstruct past climate and environmental conditions. numberanalytics.com
While the direct application of a specific synthetic compound like this compound in large-scale environmental tracing may be limited, its use as a standard in the analytical methods that underpin these studies is critical. Furthermore, the principles of isotope fractionation and tracing that are central to the use of deuterated compounds are fundamental to these fields. rsc.org
Computational Design and Predictive Modeling for Deuterated Systems
Computational chemistry and molecular modeling are becoming increasingly vital in understanding and predicting the behavior of chemical systems. For deuterated compounds, computational approaches can be used to model and predict a range of properties and effects.
Key areas of future research include:
Predicting Kinetic Isotope Effects (KIEs) : The KIE, which is the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. acs.orgfigshare.com Computational models can be used to predict KIEs, providing deep insights that can help validate or reject proposed mechanistic pathways. acs.orgosti.gov Advanced models are moving beyond focusing only on the rate-determining step to consider the energetic contributions of all kinetically relevant species in a reaction mechanism. acs.orgfigshare.com
Modeling Molecular Structures : Computational methods can guide the modeling of molecular structures, especially for large and complex systems. acs.orgresearchgate.net Experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be integrated into computational workflows to refine and validate structural models of proteins and other macromolecules. acs.orgnih.gov
Designing Novel Materials : Predictive modeling can be used to design new deuterated materials with specific properties. By simulating how deuteration will affect factors like optoelectronic properties or self-assembly behavior, researchers can more efficiently design and synthesize new materials for targeted applications.
The synergy between computational modeling and experimental work will be crucial for advancing the science and application of deuterated compounds like this compound. acs.org
Conclusion and Outlook
Summary of Key Research Findings and Methodological Advancements
6-Bromo-2-naphthol-d6 represents a specialized but important tool in the arsenal of modern analytical and mechanistic chemistry. Its primary value is derived from its isotopic label, which allows it to serve as a superior internal standard for the accurate quantification of its non-deuterated analog. Methodological advancements in mass spectrometry have made the use of such standards more routine and have significantly improved the reliability of analytical data in environmental and metabolic research.
Broader Impact of Deuterated Compounds on Fundamental Chemical Understanding
The study and application of deuterated compounds have had a profound impact on our fundamental understanding of chemistry. The kinetic isotope effect, observable through the use of molecules like this compound, has been a critical piece of evidence in elucidating countless reaction mechanisms. Furthermore, the use of deuterated tracers has revolutionized our ability to map complex metabolic networks and environmental degradation pathways, providing a dynamic view of chemical processes in living systems and the environment.
Q & A
Basic Research Questions
Q. What is the role of 6-Bromo-2-naphthol-d6 in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs)?
- Answer : The compound serves as a deuterated intermediate for NSAIDs like nabumetone and naproxen. Its bromine atom enables regioselective coupling reactions (e.g., Suzuki-Miyaura), while the deuterated hydroxyl group minimizes kinetic isotope effects during metabolic studies. Reaction optimization involves controlling stoichiometric ratios (e.g., bromine:β-naphthol = 2:1 in glacial acetic acid) and monitoring temperature to avoid polybromination .
Q. How does deuteration in this compound enhance analytical characterization?
- Answer : Deuterium substitution reduces signal splitting in H-NMR, simplifying structural elucidation. For example, the hydroxyl proton’s resonance is suppressed, allowing clearer observation of aromatic protons. Quantitative H-NMR can validate isotopic purity (>98% deuterium incorporation), critical for tracer studies in pharmacokinetics .
Q. What synthetic routes are used to prepare this compound?
- Answer : A two-step process is common:
Bromination : β-Naphthol is brominated using pyridinium bromide perbromide or Br/acetic acid to yield 6-bromo-2-naphthol.
Deuteration : The hydroxyl group undergoes H/D exchange via acid-catalyzed (DSO) or base-mediated (NaOD/DO) isotopic labeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during bromination of β-naphthol derivatives?
- Answer : Conflicting reports on bromination positions (e.g., 1,6-dibromo vs. 6-bromo products) arise from solvent polarity and catalyst choice. Polar aprotic solvents (e.g., DMF) favor 6-bromination, while Br/HSO mixtures may lead to dibrominated byproducts. Validate outcomes via HPLC-MS and X-ray crystallography .
Q. What methodological challenges arise when using this compound in kinetic isotope effect (KIE) studies?
- Answer : Key challenges include:
- Deuterium Purity : Trace protiated impurities (>2%) skew KIE measurements. Use preparative HPLC with deuterated mobile phases for purification.
- Reaction Monitoring : Employ in-situ FTIR or F-NMR (if fluorinated analogs are used) to track deuterium retention during reactions .
Q. How to design experiments for studying electrophilic aromatic substitution (EAS) in this compound?
- Answer : Use a factorial design to test variables:
| Factor | Levels |
|---|---|
| Electrophile | NO, SOH, RCO |
| Solvent | DMSO-d, CDOD |
| Temperature | 25°C, 60°C |
| Analyze regioselectivity via H-C HMBC NMR and DFT calculations to map electron density distribution . |
Q. What strategies mitigate isotopic interference in mass spectrometry (MS) when analyzing deuterated analogs?
- Answer :
- High-Resolution MS : Differentiate H (mass shift +1.006) from C using resolutions >50,000.
- Collision-Induced Dissociation (CID) : Compare fragmentation patterns of deuterated vs. protiated ions to confirm labeling stability .
Theoretical and Methodological Frameworks
Q. How does the electronic effect of bromine influence the reactivity of this compound in cross-coupling reactions?
- Answer : Bromine’s -I effect deactivates the naphthalene ring, directing coupling to the C-1 position. Use Hammett constants (σ = 0.37 for Br) to predict reactivity. Compare with chloro analogs to isolate electronic vs. steric effects .
Q. What conceptual frameworks guide the use of this compound in drug metabolite tracking?
- Answer : Apply the Isotopic Tracer Principle: Deuterated compounds mimic protiated analogs but exhibit distinct MS/MS signatures. Validate using in vitro hepatic microsome assays with LC-HRMS to identify deuterium-retained metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
